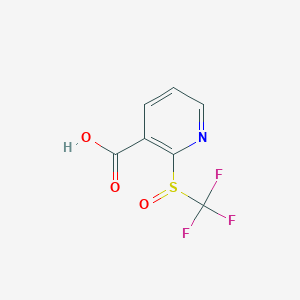

2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid

Description

2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid (CAS 1221722-71-9) is a pyridine derivative featuring a trifluoromethanesulfonyl (-SO₂CF₃) group at position 2 and a carboxylic acid (-COOH) group at position 3. Its molecular formula is C₇H₄F₃NO₄S, with a molecular weight of 255.17 g/mol .

Properties

IUPAC Name |

2-(trifluoromethylsulfinyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3S/c8-7(9,10)15(14)5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOSJCQGLKQQNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Industry: The compound is used in the development of agrochemicals and materials with improved properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

- Structure: Features a trifluoromethyl (-CF₃) group at position 4 and a carboxylic acid at position 3. Molecular formula: C₇H₄F₃NO₂ (estimated molecular weight ~181 g/mol).

- Safety and Handling : Requires avoidance of strong acids, bases, and oxidizers. Protective equipment includes chemical-resistant gloves and safety goggles .

2-{[4-Chloro-2-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic Acid

- Structure: Contains a substituted phenylamino group at position 2 and a carboxylic acid at position 3. Molecular formula: C₁₃H₈ClF₃N₂O₂ (estimated molecular weight ~316.67 g/mol) .

- Applications: No documented uses, but the aromatic amino group may enable applications in medicinal chemistry or ligand design.

- Safety Data: Limited information available.

3-Iodo-5-(Trifluoromethyl)pyridin-2-yl Trifluoromethanesulfonate

- Structure : Combines a trifluoromethanesulfonate (-OSO₂CF₃) group at position 2, an iodine atom at position 3, and a -CF₃ group at position 5 .

- Applications : Likely used as an intermediate in cross-coupling reactions due to the iodine substituent.

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparisons

| Compound Name | CAS | Molecular Formula | Substituents (Position) | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|---|

| 2-Trifluoromethanesulfonylpyridine-3-carboxylic acid | 1221722-71-9 | C₇H₄F₃NO₄S | -SO₂CF₃ (2), -COOH (3) | 255.17 | Sulfonyl, carboxylic acid |

| 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid | Not provided | C₇H₄F₃NO₂ | -CF₃ (4), -COOH (3) | ~181 | Trifluoromethyl, carboxylic acid |

| 2-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid | Not provided | C₁₃H₈ClF₃N₂O₂ | -NH-C₆H₃Cl(CF₃) (2), -COOH (3) | ~316.67 | Aromatic amino, carboxylic acid |

Acidity and Reactivity

- The sulfonyl group in 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid enhances acidity compared to the -CF₃ group in 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid. This difference may influence solubility in polar solvents and reactivity in nucleophilic substitution or coupling reactions .

- The trifluoromethanesulfonate group in 3-Iodo-5-(Trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate is a strong leaving group, making it suitable for Suzuki-Miyaura or Ullmann-type couplings .

Biological Activity

2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a sulfinyl group and a trifluoromethyl moiety. Its unique structure contributes to its biological activity, particularly in cancer treatment and enzyme inhibition.

Anticancer Properties

Research indicates that 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid exhibits significant anticancer properties. It has been shown to selectively inhibit thioredoxin reductase, an enzyme involved in redox regulation, which is crucial for cancer cell survival. This selective inhibition can lead to increased oxidative stress in cancer cells, promoting cell death while sparing normal cells .

Table 1: Anticancer Activity Overview

| Study | Cancer Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Breast Cancer | Inhibition of thioredoxin reductase | 0.5 | |

| Melanoma | Induction of oxidative stress | 0.8 | |

| Glioblastoma | Selective apoptosis in malignant cells | 0.3 |

Enzyme Inhibition

The compound has been identified as a potent inhibitor of various enzymes linked to cancer progression. Its mechanism involves binding to the active site of thioredoxin reductase, leading to decreased activity and subsequent apoptosis in cancer cells .

The mechanism by which 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid exerts its biological effects involves:

- Selective Binding : The compound selectively binds to thioredoxin reductase without significantly affecting glutathione reductase, allowing for targeted therapeutic effects.

- Induction of Reactive Oxygen Species (ROS) : By inhibiting thioredoxin reductase, the compound increases ROS levels within cancer cells, leading to oxidative stress and cell death .

Case Studies

Several studies have explored the efficacy of this compound in various cancer models:

- Breast Cancer Study : A study demonstrated that treatment with the compound led to a significant reduction in tumor size in mouse models, correlating with increased levels of ROS and apoptosis markers .

- Melanoma Research : Another investigation highlighted the compound's ability to sensitize melanoma cells to chemotherapeutic agents, enhancing their effectiveness through combined treatment strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.